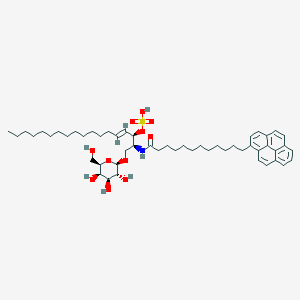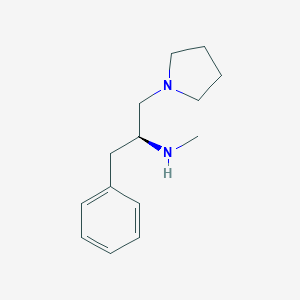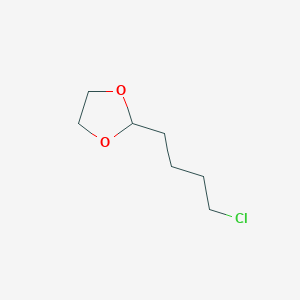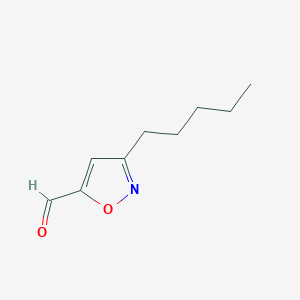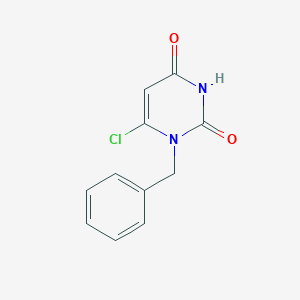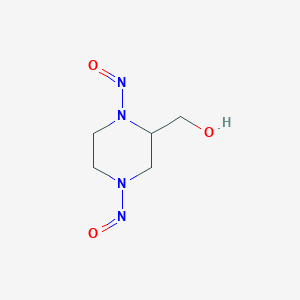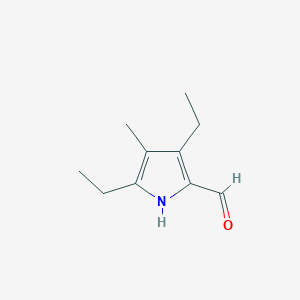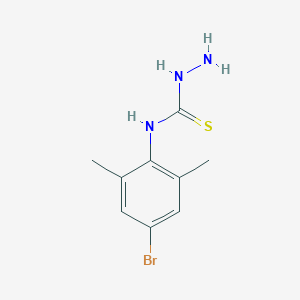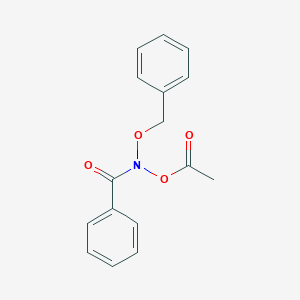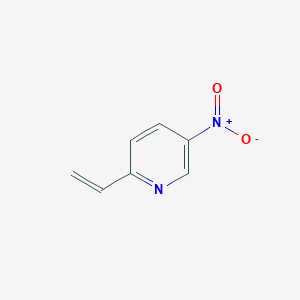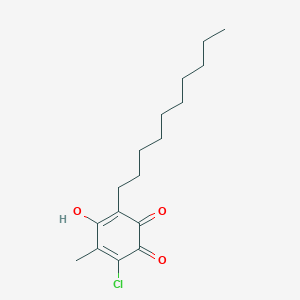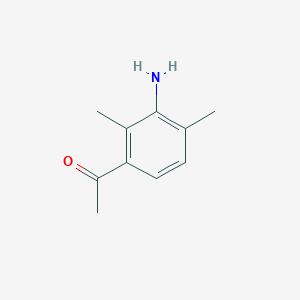![molecular formula C9H20N2O5S B038822 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate CAS No. 115586-21-5](/img/structure/B38822.png)
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate, also known as HTBE, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. HTBE is a zwitterionic molecule that has a unique structure and properties that make it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is not fully understood, but research has suggested that it may work by modulating the activity of certain enzymes and proteins in the body. Specifically, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate may help to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemische Und Physiologische Effekte
In addition to its neuroprotective and anti-cancer properties, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have a number of other biochemical and physiological effects. For example, research has demonstrated that 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate can reduce inflammation in the body, which may make it a useful treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate in lab experiments is its unique structure and properties. 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is a zwitterionic molecule, which means that it has both positive and negative charges. This makes it a useful tool for studying the interactions between charged molecules in biological systems. However, one limitation of using 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate in lab experiments is that it can be difficult to work with due to its solubility properties. Specifically, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is only soluble in water at a pH of around 7.5, which can make it challenging to use in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate research. One area of focus is the development of new treatments for neurological disorders such as Alzheimer's and Parkinson's. Additionally, researchers are exploring the use of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate as a potential treatment for cancer, particularly in combination with other cancer therapies. Other potential applications for 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate include the treatment of inflammatory conditions, as well as the development of new diagnostic tools for detecting certain diseases. Overall, the unique properties of 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate make it a promising candidate for a wide range of biomedical applications, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for various biomedical applications, including the treatment of neurological disorders and cancer. While there is still much to learn about 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate and its mechanisms of action, the research conducted thus far suggests that it has a number of promising properties that could be used to benefit human health.
Synthesemethoden
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate can be synthesized using a variety of methods, including the reaction of L-homoserine lactone with 2-aminoethanesulfonic acid, or the reaction of 3-hydroxy-4-(trimethylammonio)butanoic acid with 2-aminoethanesulfonic acid. The resulting product is a white crystalline powder that is soluble in water and has a molecular weight of 271.3 g/mol.
Wissenschaftliche Forschungsanwendungen
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders and cancer. Research has shown that 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate has been shown to have anti-cancer properties, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
115586-21-5 |
|---|---|
Produktname |
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate |
Molekularformel |
C9H20N2O5S |
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C9H20N2O5S/c1-11(2,3)7-8(12)6-9(13)10-4-5-17(14,15)16/h8,12H,4-7H2,1-3H3,(H-,10,13,14,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
XOGRSOSTTBXAGJ-MRVPVSSYSA-N |
Isomerische SMILES |
C[N+](C)(C)C[C@@H](CC(=O)NCCS(=O)(=O)[O-])O |
SMILES |
C[N+](C)(C)CC(CC(=O)NCCS(=O)(=O)[O-])O |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)NCCS(=O)(=O)[O-])O |
Synonyme |
ST 561 ST-561 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



